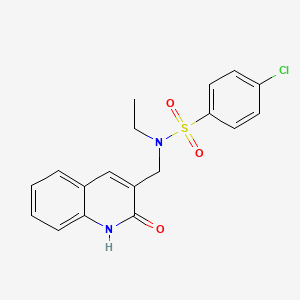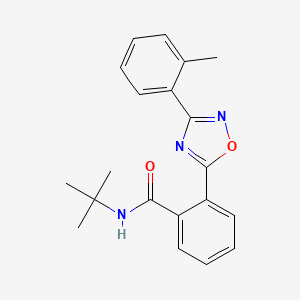
N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as CP-96345, is a chemical compound that has gained attention in the field of neuroscience due to its potential therapeutic properties. CP-96345 is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor), which is involved in the regulation of pain, anxiety, and addiction.
Wirkmechanismus
CP-96345 acts as a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and addiction, and its activation has been shown to produce both analgesic and anxiolytic effects. CP-96345 blocks the binding of the endogenous ligand nociceptin/orphanin FQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects:
CP-96345 has been shown to produce a range of biochemical and physiological effects in preclinical models. In addition to its analgesic and anxiolytic properties, CP-96345 has been shown to reduce drug-seeking behavior in rodents, suggesting that it may have potential as a treatment for addiction. CP-96345 has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CP-96345 is its selectivity for the NOP receptor, which allows for more precise targeting of this receptor compared to non-selective compounds. Additionally, CP-96345 has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of CP-96345 is its relatively low potency compared to other NOP receptor antagonists, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on CP-96345. One area of interest is the development of more potent NOP receptor antagonists that may have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms underlying the analgesic, anxiolytic, and anti-addictive effects of CP-96345. Finally, clinical trials are needed to determine the safety and efficacy of CP-96345 in humans, and to evaluate its potential as a treatment for pain, anxiety, and addiction.
Synthesemethoden
CP-96345 can be synthesized using a multi-step process that involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with 2-bromoanisole, followed by the reaction of the resulting compound with cyclopentylamine and chloroacetyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CP-96345 has been studied extensively in preclinical models of pain, anxiety, and addiction. In animal studies, CP-96345 has been shown to reduce nociceptive responses to thermal and mechanical stimuli, suggesting that it may have analgesic properties. Additionally, CP-96345 has been shown to reduce anxiety-like behaviors in rodents, and to inhibit the development of morphine tolerance and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(22-16-10-4-5-11-16)14-26-18-13-7-6-12-17(18)21-23-20(24-27-21)15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSNZVPXWMZJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)

![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)

